3-bromo-N-ethyl-4-isopropoxybenzamide
Description
3-Bromo-N-ethyl-4-isopropoxybenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position, an isopropoxy group at the 4-position, and an ethyl group attached to the amide nitrogen.
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16g/mol |
IUPAC Name |
3-bromo-N-ethyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H16BrNO2/c1-4-14-12(15)9-5-6-11(10(13)7-9)16-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) |
InChI Key |
DDUIHINGGSIMEB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC(=C(C=C1)OC(C)C)Br |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)OC(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-bromo-N-ethyl-4-isopropoxybenzamide with four analogs, highlighting structural variations and their implications for physicochemical properties and biological activity.
Structural Analog: 4-Bromo-N-isopropyl-3-methoxybenzamide (CAS 1072944-42-3)
- Substituent Differences :
- Bromine at position 4 (vs. 3 in the main compound).
- Methoxy group at position 3 (vs. isopropoxy at 4).
- Isopropyl group on the amide nitrogen (vs. ethyl).
- Impact: The swapped bromine/alkoxy positions alter electronic and steric profiles. Isopropyl on the amide nitrogen increases steric hindrance, which may reduce binding affinity compared to the ethyl group in the main compound .
Functional Group Analog: 3-Bromo-4-isopropoxybenzoic Acid (CAS 1072944-43-4)
- Substituent Differences :
- Carboxylic acid group replaces the ethylamide moiety.
- Impact :
- The benzoic acid derivative is more acidic (pKa ~4.2 for similar structures) compared to the neutral amide, affecting solubility in physiological environments .
- The absence of the ethylamide group eliminates hydrogen-bonding capabilities, likely reducing target engagement in biological systems.
N-Substituent Variants: Ethyl vs. Methyl/Propyl Groups
- Key Findings :
- Ethyl-substituted derivatives exhibit superior antimicrobial activity compared to methyl (too small for optimal lipophilicity) and propyl (excessive bulk) analogs .
- The ethyl group balances lipophilicity and steric effects, enhancing cellular uptake and target binding.
Halogen vs. Nitro Substitution: N-Ethyl-4-isopropoxy-3-nitrobenzamide (CAS 1072944-44-5)
- Substituent Differences :
- Nitro group at position 3 replaces bromine.
- Impact: The nitro group is a stronger electron-withdrawing group, increasing the electrophilicity of the aromatic ring and altering metabolic pathways (e.g., nitro-reduction to amines) .
Comparative Data Table
Research Findings and Implications
- Antimicrobial Optimization : Ethyl and isopropoxy groups in this compound synergize to enhance antimicrobial efficacy, outperforming methyl, propyl, and isopropyl variants .
- Metabolic Considerations : Bromine substitution offers metabolic stability compared to nitro groups, which may undergo reduction to reactive intermediates .
- Solubility Trade-offs : The amide functionality reduces aqueous solubility relative to benzoic acid analogs but improves membrane permeability .
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